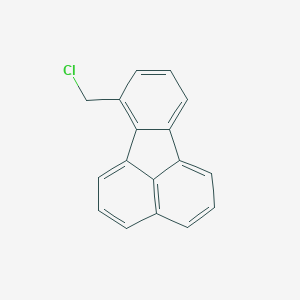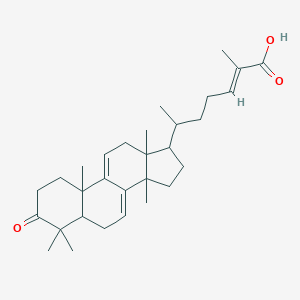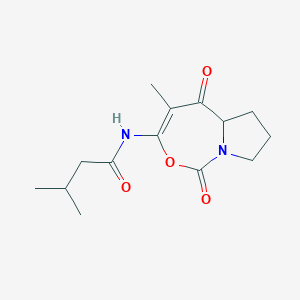![molecular formula C12H3BrCl4O B011489 1-bromo-2,3,7,8-tetrachlorodibenzo[b,d]furan CAS No. 104549-43-1](/img/structure/B11489.png)
1-bromo-2,3,7,8-tetrachlorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro-: is a polychlorinated dibenzofuran compound. It is part of a family of chemicals known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes involving chlorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- is typically synthesized through the bromination and chlorination of dibenzofuran. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst under controlled temperature and pressure .
Industrial Production Methods: This compound is not typically produced on an industrial scale due to its toxic nature. It is often an unintended by-product of industrial processes such as waste incineration, combustion of chlorinated organic compounds, and the production of certain pesticides .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of dioxins and other chlorinated aromatic compounds.
Reduction: Less chlorinated dibenzofurans.
Substitution: Various substituted dibenzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- is studied for its chemical properties and reactions, particularly its behavior under different environmental conditions .
Biology and Medicine: Research focuses on its toxicological effects, including its impact on human health and its role as an environmental pollutant .
Industry: While not used directly, it is monitored as a by-product in industrial processes to minimize environmental contamination .
Mechanism of Action
The compound exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of various genes involved in xenobiotic metabolism, resulting in the production of enzymes that can metabolize and detoxify the compound . this process can also lead to the formation of more toxic metabolites, contributing to its overall toxicity .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Shares similar toxicological properties and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Another chlorinated dibenzofuran with comparable toxicity.
Uniqueness: Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and environmental behavior .
Properties
CAS No. |
104549-43-1 |
|---|---|
Molecular Formula |
C12H3BrCl4O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-bromo-2,3,7,8-tetrachlorodibenzofuran |
InChI |
InChI=1S/C12H3BrCl4O/c13-11-10-4-1-5(14)6(15)2-8(4)18-9(10)3-7(16)12(11)17/h1-3H |
InChI Key |
HZSFRBOXTBRMFP-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Br)Cl)Cl |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Br)Cl)Cl |
Key on ui other cas no. |
104549-43-1 |
Synonyms |
1-BROMO-2,3,7,8-TETRACHLORODIBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


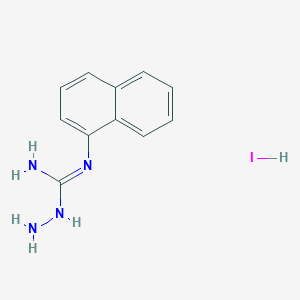
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
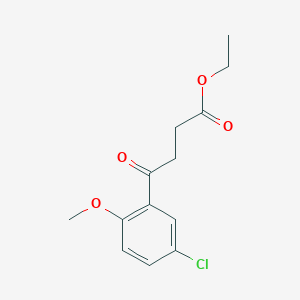
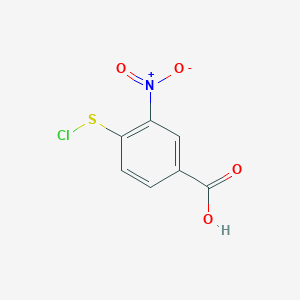
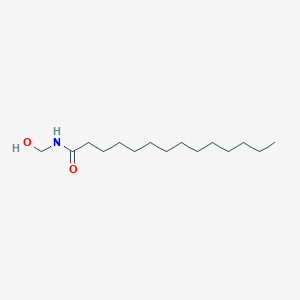

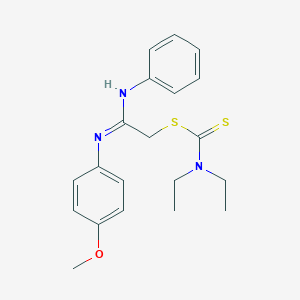
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
